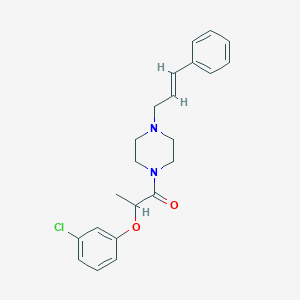
3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the family of arylpiperazines, which are known to have various biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.
Wirkmechanismus
The exact mechanism of action of 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether is not fully understood. However, it has been suggested that it may act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. These receptors are involved in the regulation of mood, anxiety, and pain perception. By modulating the activity of these receptors, 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether may exert its pharmacological effects.
Biochemical and Physiological Effects
Studies have shown that 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether can affect various biochemical and physiological processes. It has been reported to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. Additionally, it has been shown to decrease the release of glutamate, a neurotransmitter involved in pain perception. These effects may contribute to the anxiolytic, antidepressant, and analgesic effects of 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether in lab experiments is its high potency and selectivity for certain receptors. This allows for more precise manipulation of these receptors and a better understanding of their function. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether. One area of interest is its potential use in the treatment of anxiety, depression, and pain. Further studies are needed to determine its efficacy and safety in humans. Additionally, more research is needed to fully understand its mechanism of action and the biochemical and physiological processes involved. Finally, the development of more selective and potent compounds based on the structure of 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether may lead to the discovery of novel pharmacological agents.
Synthesemethoden
The synthesis of 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether involves the reaction of 3-chlorophenyl isocyanate and 4-cinnamylpiperazine in the presence of a base. The resulting product is then reacted with methyl 2-oxoethyl ether to yield the final compound. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether has been studied for its potential pharmacological properties, including its effects on the central nervous system. It has been reported to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to have analgesic effects in a rat model of neuropathic pain. These findings suggest that 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether may have potential therapeutic applications for anxiety, depression, and pain management.
Eigenschaften
Produktname |
3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether |
|---|---|
Molekularformel |
C22H25ClN2O2 |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
2-(3-chlorophenoxy)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H25ClN2O2/c1-18(27-21-11-5-10-20(23)17-21)22(26)25-15-13-24(14-16-25)12-6-9-19-7-3-2-4-8-19/h2-11,17-18H,12-16H2,1H3/b9-6+ |
InChI-Schlüssel |
HZLQQCBXJIDXQG-RMKNXTFCSA-N |
Isomerische SMILES |
CC(C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)OC3=CC(=CC=C3)Cl |
SMILES |
CC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)OC3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)OC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)

![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)


